3-(4-Hydroxyphenyl)pyrazin-2-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

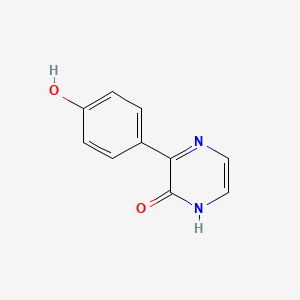

3-(4-Hydroxyphenyl)pyrazin-2-OL is a compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 . It is also known as Amoxicillin Trihydrate Impurity F or Amoxicillin Related Compound F .

Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxyphenyl)pyrazin-2-OL consists of a pyrazin-2-ol group attached to a 4-hydroxyphenyl group . The compound’s SMILES notation isOc1ccc(cc1)c2nccnc2O and its InChI is InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)9-10(14)12-6-5-11-9/h1-6,13H,(H,12,14) . Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Hydroxyphenyl)pyrazin-2-OL are not available, it’s important to note that pyrazine compounds are often involved in various chemical reactions due to their electron-accepting capacity and ability to form hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Hydroxyphenyl)pyrazin-2-OL include a molecular weight of 188.18 g/mol, an exact mass of 188.058577502 g/mol, and a monoisotopic mass of 188.058577502 g/mol . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Bioluminescence Studies : Isolated from the squid Watasenia scintillans, 2-(p-Hydroxybenzyl)-6-(p-hydroxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one, a compound structurally similar to 3-(4-Hydroxyphenyl)pyrazin-2-OL, is believed to be a precursor of an unknown luciferin or photoprotein, contributing to squid bioluminescence (Inoue et al., 1975).

Hydrophobicity in Biological Activities : Studies have shown that the hydrophobic properties of pyrazine analogs of chalcones, including compounds like 3-(2-hydroxyphenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones and 3-(4-hydroxyphenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, influence their biological potency. The difference in lipophilicity may be crucial for their biological efficacy (Opletalová et al., 2013).

Analgesic Properties : Research into cannabinoids led to the synthesis of compounds structurally similar to 3-(4-Hydroxyphenyl)pyrazin-2-OL, demonstrating significant analgesic properties (Melvin et al., 1984).

Antimitotic Agents : Chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, a compound related to 3-(4-Hydroxyphenyl)pyrazin-2-OL, have been synthesized and tested for their antimitotic properties (Temple & Rener, 1992).

Corrosion Inhibition : Pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, have been synthesized and evaluated for their potential in corrosion mitigation of mild steel in acidic environments (Saranya et al., 2020).

Anticancer Applications : Novel Pt(II) and Pd(II) complexes with pyrazole-containing ligands, including compounds similar to 3-(4-Hydroxyphenyl)pyrazin-2-OL, have been investigated as potential anticancer agents (Budzisz et al., 2004).

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)9-10(14)12-6-5-11-9/h1-6,13H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKDJXWCPVPHPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CNC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)pyrazin-2-OL | |

CAS RN |

126247-63-0 |

Source

|

| Record name | 3-(4-Hydroxyphenyl)pyrazin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126247630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-HYDROXYPHENYL)-2(1H)-PYRAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PRR54P75N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.